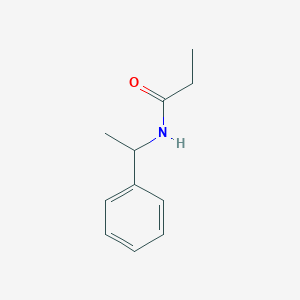

N-(1-Phenylethyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

6283-03-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(1-phenylethyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |

InChI Key |

QWPVLMCETGYBKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N 1 Phenylethyl Propanamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides granular information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-(1-Phenylethyl)propanamide provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton (CH) of the phenylethyl group is a multiplet due to coupling with the adjacent methyl and NH protons. The methyl protons (CH₃) of the phenylethyl group appear as a doublet, while the ethyl group of the propanamide moiety shows a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The amide proton (NH) signal can be broad and its chemical shift is solvent-dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs Note: Spectral data can vary based on solvent and experimental conditions.

| Proton Assignment | N-(1-Phenylethyl)ethanethioamide rsc.org | (R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride vulcanchem.com |

|---|---|---|

| Solvent | CDCl₃ | D₂O |

| Phenyl (Ar-H) | 7.36-7.28 (m, 5H) | 7.35–7.25 (m, 5H) |

| Amide (NH) | 7.62 (br. s, 1H) | - |

| Methine (CH-N) | 5.71 (m, 1H) | - |

| Methyl (CH-CH₃) | 1.60 (d, J = 6.9 Hz, 3H) | - |

| Propanamide CH₂ | - | - |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically found in the downfield region (around 170-175 ppm). The aromatic carbons of the phenyl ring resonate in the range of approximately 126-142 ppm. The aliphatic carbons of the phenylethyl and propanamide groups appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs Note: Spectral data can vary based on solvent and experimental conditions.

| Carbon Assignment | N-(1-Phenylethyl)ethanethioamide rsc.org | N-benzyl-3-(benzyl((R)-1-phenylethyl)amino)-3-cyclohexyl-N-((R)-1-phenylethyl)propanamide mdpi.com |

|---|---|---|

| Solvent | CDCl₃ | CDCl₃ |

| Carbonyl (C=O/C=S) | 199.58 | 172.80, 172.13 |

| Aromatic C (Quaternary) | 141.24 | 141.66 - 141.30 |

| Aromatic CH | 128.86, 127.92, 126.65 | 128.64 - 125.87 |

| Methine (CH-N) | 54.89 | 57.22, 56.93 |

| Methyl (CH-CH₃) | 20.03 | 19.81, 19.75 |

| Propanamide CH₂ | 34.45 | 33.71, 33.16 |

Advanced 2D NMR Techniques (COSY, HMQC, NOESY)

For unambiguous assignment of ¹H and ¹³C NMR signals and to probe spatial relationships, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling relationships. youtube.com For this compound, COSY would show correlations between the methine proton and the adjacent methyl and NH protons, as well as between the methylene and methyl protons of the propanamide's ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. researchgate.net An HMQC/HSQC spectrum would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, greatly aiding in the definitive assignment of the carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. youtube.com This is particularly useful for determining stereochemistry and conformation. For instance, NOESY can reveal through-space interactions between the protons of the phenylethyl moiety and the propanamide group, providing insights into the molecule's preferred conformation. northwestern.edu The analysis of fentanyl analogs has utilized these 2D-NMR experiments (COSY, NOESY, HMQC) to confirm the piperidine (B6355638) conformation. researchgate.net

Application of Chiral Derivatizing Agents (CDAs) and Solvating Agents (CSAs) for Enantiomeric Purity Assessment

Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this assessment. mdpi.com

Chiral Derivatizing Agents (CDAs) : CDAs are enantiomerically pure reagents that react with the chiral analyte (like the amine precursor to this compound, 1-phenylethylamine) to form a mixture of diastereomers. scielo.org.mx These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. scielo.org.mxmdpi.com

Chiral Solvating Agents (CSAs) : CSAs are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction induces a chemical shift difference (ΔΔδ) between the signals of the two enantiomers in the ¹H NMR spectrum, enabling the determination of their ratio. nih.govrsc.org Various CSAs, including those based on bisthiourea derivatives and BINOL, have been successfully used for the enantiodiscrimination of amides and amines. rsc.orgnih.govrsc.org The effectiveness of a CSA is often dependent on the solvent, with non-polar solvents like CDCl₃ typically providing better signal separation. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₅NO), the exact mass can be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum offers structural information. Key fragmentation pathways for this compound would likely involve cleavage of the amide bond and fragmentation of the phenylethyl group, leading to characteristic fragment ions. For example, a significant fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl (B1604629) group. Another expected cleavage is the formation of the N-(1-phenylethyl)aminium cation. The high mass accuracy of HRMS helps in assigning elemental compositions to these fragment ions, further confirming the proposed structure. mdpi.cominl.gov

Computational and Theoretical Chemistry Investigations on N 1 Phenylethyl Propanamide Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the forefront of theoretical investigations, providing precise predictions of molecular properties based on the fundamental principles of physics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govscispace.com While extensive dedicated studies on N-(1-Phenylethyl)propanamide itself are not prevalent in the literature, the methodology has been rigorously applied to very close structural analogs. For instance, research on compounds like 2-cyano-N-(1-phenylethyl)acetamide and (S)-4-bromo-N-(1-phenylethyl)benzamide demonstrates the utility of DFT in this chemical space. researchgate.netresearchgate.net

These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and predict vibrational frequencies (FT-IR and Raman). researchgate.net Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted quantum chemical approach for the accurate prediction of NMR chemical shifts. imist.ma This method is almost always used in conjunction with DFT. The GIAO/DFT approach has proven to give satisfactory chemical shifts for various nuclei. imist.ma

Studies on close analogs of this compound effectively illustrate the power of this technique. For example, in the study of diastereomers of N-(1-phenylethyl)-2-(phenylselanyl)propanamide, geometry optimization was performed at the B3LYP/6-31G(d) level, while GIAO calculations for NMR chemical shifts were carried out at the more advanced B3LYP/6-311+G(2d,p) level. rsc.org Similarly, for 2-cyano-N-(1-phenylethyl)acetamide, the GIAO method was used to compute the ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data to confirm structural assignments. researchgate.net The strong correlation between the calculated and experimental values in these related systems underscores the reliability of the GIAO method for structural elucidation. researchgate.netrsc.org

Below is a table representing the typical comparison between experimental and GIAO-calculated chemical shifts for a compound structurally similar to this compound, based on methodologies found in the literature. researchgate.netresearchgate.net

| Atom/Group | Experimental δ (ppm) | Calculated δ (ppm) |

| ¹³C NMR | ||

| Carbonyl (C=O) | ~173.0 | ~172.5 |

| CH (phenylethyl) | ~50.0 | ~49.8 |

| Phenyl C1 (ipso) | ~143.0 | ~142.7 |

| Phenyl C2/C6 | ~126.5 | ~126.3 |

| Phenyl C3/C5 | ~129.0 | ~128.8 |

| Phenyl C4 | ~127.8 | ~127.6 |

| Propanamide CH₂ | ~29.0 | ~28.7 |

| Propanamide CH₃ | ~10.0 | ~9.8 |

| ¹H NMR | ||

| NH (amide) | ~8.3 | ~8.1 |

| CH (phenylethyl) | ~5.2 | ~5.1 |

| Phenyl H | ~7.3 | ~7.2 |

| Propanamide CH₂ | ~2.2 | ~2.1 |

| Propanamide CH₃ | ~1.1 | ~1.0 |

Molecular Modeling and Dynamics Simulations

Beyond static QM calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with biological macromolecules.

Conformational analysis is a critical step in the computational study of flexible molecules like this compound. Before performing detailed DFT calculations, it is standard practice to conduct a scan of the potential energy surface (PES) to identify the most stable, low-energy conformer. researchgate.net This is crucial because the molecular geometry directly influences its electronic properties and reactivity. For related fluorinated propanamides derived from 1-phenylethylamine (B125046), identifying the most stable conformational arrangement was a key aspect of the investigation. researchgate.net Such studies ensure that theoretical predictions are based on the most populated and energetically favorable structure of the molecule.

While this compound itself is not a prominent ligand in docking studies, its core structure is a fragment of more complex and pharmacologically significant molecules, such as fentanyl and its derivatives. mdpi.comscispace.com The N-phenyl-N-[1-(2-phenylethyl)piperidyl]propanamide scaffold, found in fentanyl, has been extensively studied through molecular dynamics (MD) simulations to understand its binding at the µ-opioid receptor (µOR). mdpi.comscispace.com

These advanced computational models reveal key ligand-receptor interactions. Common features include a crucial ionic interaction between the protonated amine of the piperidine (B6355638) ring and the aspartate residue D147 of the receptor. mdpi.com The propanamide portion of the molecule typically engages in hydrophobic interactions with receptor residues such as I144 and L219. mdpi.comscispace.com These modeling studies, performed on complex derivatives, provide a valuable framework for predicting how simpler molecules containing the this compound motif might interact with biological targets.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are instrumental in developing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For analogs of this compound, understanding SAR is crucial for designing new compounds with desired properties. ontosight.ai

Computational SAR studies often involve calculating a range of molecular descriptors. For a series of (S)-4-bromo-N-(1-phenylethyl)benzamide derivatives, DFT was used to compute reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.net These descriptors help quantify the electronic characteristics of each analog, allowing researchers to build predictive models that link these properties to activity. researchgate.net

Extensive SAR studies on fentanyl derivatives, which contain a related propanamide core, have provided deep insights into how structural modifications affect analgesic potency. nih.gov For example, changes to the N-phenethyl group or substitutions on the piperidine ring can dramatically alter receptor affinity and activity. nih.gov These findings, often supported by computational modeling, guide the rational design of new therapeutic agents.

Crystal Packing and Thermodynamic Parameter Analysis

Investigations into the benzamide (B126) analog revealed the existence of conformational trimorphism, where the molecule crystallizes into three different polymorphic forms (Forms I, II, and III) depending on the crystallization solvent. nih.gov A defining feature common to all these forms is the formation of infinite one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. nih.gov This type of hydrogen-bonding motif, denoted as a C(4) chain in graph-set notation, is a very common and stable supramolecular structure for non-sterically hindered secondary amides. nih.gov In this arrangement, the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and this pattern repeats to form a continuous chain. It is highly probable that this compound adopts a similar hydrogen-bonded chain structure.

The table below, based on the data for the analogous N-[(1S)-1-phenylethyl]benzamide, illustrates the crystallographic parameters for two of its polymorphic forms.

Table 1: Crystallographic Data for Polymorphs of an Analogous Benzamide System nih.gov

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 5.9231 (3) | 12.1812 (6) |

| b (Å) | 7.5878 (4) | 5.7533 (3) |

| c (Å) | 14.1203 (7) | 9.6133 (5) |

| β (°) | 96.985 (2) | 108.955 (2) |

| Volume (ų) | 630.01 (6) | 638.16 (6) |

| Z | 2 | 2 |

Data for N-[(1S)-1-phenylethyl]benzamide presented as an illustrative example.

The stability of the crystal lattice is a key aspect of its thermodynamic profile. The efficiency of the crystal packing, governed by the interplay of hydrogen bonds and van der Waals forces, directly influences thermodynamic parameters such as the lattice energy. Denser packing generally corresponds to stronger intermolecular interactions and a more stable crystal lattice, which is often reflected in a higher melting point. The hydrogen bond geometry itself is a critical thermodynamic parameter.

Table 2: Hydrogen-Bond Geometry for Polymorphs of an Analogous Benzamide System nih.gov

| Polymorph | D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|---|

| Form I | N—H⋯O | 0.88 | 2.04 | 2.910 (2) | 171 |

D = donor atom, A = acceptor atom. Data for N-[(1S)-1-phenylethyl]benzamide presented as an illustrative example.

A comprehensive thermodynamic analysis would also involve the determination of quantities such as the enthalpy of formation, Gibbs free energy of formation, and entropy. These parameters can be determined experimentally through techniques like calorimetry or computationally through high-level theoretical calculations. Such analyses allow for the quantitative comparison of the stability of different potential polymorphs and provide a deeper understanding of the solid-state behavior of the compound. For chiral molecules like this compound, computational studies can also elucidate the relative thermodynamic stabilities of different diastereomeric aggregates that may form in solution, which can influence crystallization behavior. mdpi.com

Mechanistic Insights into Chemical Reactivity and Transformations

Reaction Mechanism Elucidation in Amidation Processes

The formation of N-(1-Phenylethyl)propanamide can be achieved through various amidation processes, each with a distinct reaction mechanism.

One common method involves the reaction of 1-phenylethanol (B42297) with propanenitrile, catalyzed by molecular iodine under solvent-free conditions. The proposed mechanism initiates with the dehydration of 1-phenylethanol to form a stable cationic intermediate. This is followed by a nucleophilic attack of the nitrile group on the carbocation. Subsequent tautomerization of the resulting intermediate yields the final amide product, this compound. researchgate.netnih.gov The reactivity in this process is highly dependent on the stability of the carbocation formed from the alcohol. researchgate.netnih.gov

Another approach is the catalyst-free, metal-free transamidation of activated secondary amides. This reaction proceeds through a proposed mechanism involving the nucleophilic addition of an amine to the secondary amide, forming a tetrahedral intermediate. The subsequent departure of the less nucleophilic amine from this intermediate leads to the formation of the more stable this compound. thieme-connect.com

Furthermore, this compound can be synthesized from primary nitroalkanes in a one-pot reaction. rsc.org While the detailed mechanism for this specific transformation is part of a broader study on amidation, it highlights the versatility of starting materials that can be employed. rsc.org The synthesis can also be achieved through the reaction of amines with carboxylic acids in the presence of reusable natural montmorillonite (B579905)/metal ion-exchanged clay catalysts, offering a more environmentally friendly approach. google.com

The table below summarizes key aspects of different amidation processes for the synthesis of this compound.

| Starting Materials | Catalyst/Conditions | Key Mechanistic Steps | Reference |

| 1-Phenylethanol, Propanenitrile | Molecular Iodine, Solvent-free | Dehydration, Cationic Intermediate Formation, Nucleophilic Attack, Tautomerization | researchgate.netnih.gov |

| Activated Secondary Amide, Amine | Catalyst-free, Metal-free | Nucleophilic Addition, Tetrahedral Intermediate Formation, Leaving Group Departure | thieme-connect.com |

| Primary Nitroalkane, Amine | One-pot, various reagents | In-situ conversion of nitroalkane to a carboxylic acid equivalent followed by amidation | rsc.org |

| Amine, Carboxylic Acid | Montmorillonite/Metal ion-exchanged clay | Acid activation by catalyst, Nucleophilic attack of amine | google.com |

Mechanistic Studies of Diastereoselective Transformations

The chiral center in the 1-phenylethyl group of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective transformation.

A notable example is the reaction of a homoenolate generated from (S)-N-(1-Phenylethyl)-3-(trimethylsilyl)propanamide. The diastereoselectivity of this reaction is attributed to the steric influence of the bulky 1-phenylethyl group, which directs the approach of the electrophile to the less hindered face of the homoenolate. This controlled approach leads to the preferential formation of one diastereomer over the other. crossref.org

In the context of Michael additions, the diastereoselectivity can be switched by using different hydrogen-bond donor catalysts. For instance, in the addition of α-azido ketones to nitroolefins, a phosphoramide (B1221513) catalyst can favor the formation of the syn-adduct, while a squaramide catalyst can lead to the anti-adduct. rsc.org Mechanistic studies suggest that the squaramide catalyst uses both of its N-H bonds to interact with the enolate intermediate. rsc.org In contrast, the phosphoramide-mediated reaction is proposed to involve an interaction between an amide N-H bond and an in-situ formed alkylammonium ion with the nitroolefin. rsc.org

The use of chiral auxiliaries, such as the (R)- or (S)-1-phenylethylamine moiety, is a well-established strategy for achieving high diastereoselectivity in various transformations, including alkylations and additions to carbonyl groups. nih.govmdpi.com The stereochemical outcome is often dictated by the formation of a rigid, chelated intermediate where the metal cation coordinates to both the amide oxygen and another Lewis basic site in the molecule, creating a sterically defined environment that directs the incoming reagent.

The following table presents examples of diastereoselective transformations involving this compound derivatives.

| Reaction Type | Substrate | Key Mechanistic Feature | Diastereomeric Ratio (d.r.) | Reference |

| Alkylation | (S)-N-(1-Phenylethyl)-3-(trimethylsilyl)propanamide homoenolate | Steric hindrance from the (S)-1-phenylethyl group | High (not specified) | crossref.org |

| Michael Addition | α-Azido ketone and nitroolefin with this compound derivative | Switchable H-bond donor catalysts | Catalyst dependent (syn vs. anti) | rsc.org |

| Alkylation | N,N-Bis[(R)-alpha-phenylethyl]-3-N'-[(S)-alpha-phenylethyl]amino-propanamide | High diastereoselectivity due to chiral auxiliary | High (not specified) | nih.gov |

| Aldol Reaction | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Formation of a chelated intermediate | High (not specified) | mdpi.com |

Ring Expansion Mechanisms in Propanamide Formation

While direct ring expansion to form this compound is not a standard synthetic route, the principles of ring expansion are relevant in the synthesis of cyclic structures that may incorporate a propanamide or related functionality. Ring expansion reactions are often driven by the release of ring strain in smaller cyclic systems, leading to more stable, larger rings. uou.ac.in

For instance, a conjugate addition-ring expansion cascade reaction has been developed for the synthesis of medium-sized rings. This process involves the aza-Michael addition of a primary amine to an acryloyl imide, which is followed by a spontaneous ring expansion. whiterose.ac.uk This cascade is protecting-group-free and allows for the iterative growth of cyclic peptide mimetics. whiterose.ac.uk Although not directly forming this compound, this methodology illustrates how a propanamide-like unit can be incorporated into a larger cyclic structure through a ring expansion mechanism.

In a different context, the regioselective ring opening of N-(1-phenylethyl)aziridines is a key step in the synthesis of various biologically active compounds. beilstein-journals.orgfrontiersin.org The reaction of an N-(1-phenylethyl)aziridine derivative with a nucleophile can proceed via an aziridinium (B1262131) ion intermediate. The regioselectivity of the nucleophilic attack, which determines which carbon-nitrogen bond of the aziridine (B145994) ring is broken, is influenced by steric and electronic factors of both the aziridine substituents and the incoming nucleophile. beilstein-journals.org While this is a ring-opening rather than a ring-expansion reaction, it demonstrates the mechanistic principles involved in the transformation of small, strained rings containing the N-(1-phenylethyl) group.

Stereochemical Control and Racemization in Asymmetric Synthesis

The asymmetric synthesis of chiral compounds like this compound relies on precise stereochemical control to produce a single enantiomer or diastereomer. The 1-phenylethylamine (B125046) moiety is a widely used chiral auxiliary due to its effectiveness in directing the stereochemical course of reactions. nih.govmdpi.comscielo.br

However, a significant challenge in asymmetric synthesis is the potential for racemization, the process by which a chiral compound loses its optical activity by converting into an equal mixture of enantiomers. For carbonyl compounds with an alpha-hydrogen, such as amides, racemization can occur through enolization. libretexts.org In the presence of acid or base, the chiral alpha-carbon can be deprotonated to form an achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers and thus racemization. libretexts.org

In the context of this compound, the hydrogen on the carbon attached to the nitrogen is chiral. Racemization at this center would require breaking the carbon-nitrogen bond or a planar intermediate at the nitrogen atom, which is less common under typical conditions. However, if there is a chiral center alpha to the carbonyl group in the propanamide chain, that center could be susceptible to racemization via enolization.

Several strategies are employed to prevent racemization during amide bond formation. The development of racemization-free coupling reagents is an active area of research. rsc.org These reagents activate the carboxylic acid in a way that minimizes the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization. Microwave irradiation has also been shown to prevent racemization in certain synthetic steps by reducing reaction times. nih.gov

The reaction of (-)-borneol (B1667373) with benzonitrile (B105546) using an iodine catalyst has been observed to produce a racemic amide, indicating that the reaction conditions can lead to loss of stereochemical information. researchgate.net This is attributed to the formation of a carbocation intermediate that can be attacked from either side by the nitrile. researchgate.net

The table below highlights factors influencing stereochemical control and racemization.

| Factor | Influence on Stereochemistry | Mechanistic Implication | Reference |

| Chiral Auxiliary | Directs stereoselective bond formation | Formation of a sterically defined transition state or intermediate | nih.govmdpi.comscielo.br |

| Acid/Base Catalysis | Can lead to racemization of α-chiral centers | Formation of an achiral enolate intermediate | libretexts.org |

| Coupling Reagents | Can prevent racemization during amide synthesis | Avoidance of reactive intermediates prone to racemization | rsc.org |

| Reaction Conditions | High temperatures or certain catalysts can cause racemization | Formation of planar carbocation intermediates | researchgate.net |

| Microwave Irradiation | Can prevent racemization | Reduced reaction times minimize exposure to racemizing conditions | nih.gov |

Analysis of Intermediate Reactivity and Selectivity in Multi-step Syntheses

The stability of cationic intermediates, as seen in the iodine-catalyzed amidation of alcohols, directly impacts the reactivity. researchgate.netnih.gov More stable carbocations are formed more readily, leading to higher reaction rates. The selectivity of the subsequent nucleophilic attack on this intermediate determines the final product distribution.

In the synthesis of complex molecules, such as the diastereomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the reaction of optically active piperidinamines with (R)- or (S)-styrene oxide generates diastereomeric intermediates. The stereochemistry of these intermediates dictates the absolute configuration of the final products, which exhibit significant differences in biological activity. nih.gov

The use of N-(1-phenylethyl)amine as a chiral auxiliary often involves the formation of an imine intermediate. The facial selectivity of the reduction of this imine is controlled by the conformation of the N-phenylethyl group, where the benzylic C-H bond is co-planar with the imine double bond, directing the hydride attack to a specific face. researchgate.net

Furthermore, in domino or cascade reactions, the initial product of one reaction becomes the substrate for the next. For example, in the synthesis of chiral 1,3-diamines, the addition of a chiral lithium amide to an α,β-unsaturated ester forms an amide intermediate. This intermediate can then be reduced to the final diamine product. mdpi.com The stereochemistry of the initial addition step, controlled by the chiral lithium amide, is carried through to the final product. mdpi.com The presence of rotamers, where rotation around the amide C-N bond is restricted, can sometimes be observed in the NMR spectra of these intermediates, which can complicate characterization but also provides insight into the molecule's conformational dynamics. mdpi.com

Mechanisms of Biological Activity in Vitro and Molecular Level

Receptor Binding and Activation Mechanisms (e.g., Opioid Receptors)

The N-(1-phenylethyl)propanamide scaffold is a core component of several potent synthetic opioids, most notably fentanyl and its analogues. The biological activity of these compounds is primarily mediated through their interaction with opioid receptors, particularly the μ-opioid receptor (μOR).

Fentanyl, chemically known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, is a highly selective μOR agonist. scispace.com Its N-phenethyl group is crucial for this high-affinity binding. scispace.com Molecular dynamics simulations show that in the binding pocket of the μOR, the protonated amine of the piperidine (B6355638) ring forms a stable interaction with the amino acid residue Asp147, a characteristic feature of high-affinity μOR agonists. scispace.com The N-phenethyl chain orients itself toward the intracellular side of the receptor. scispace.com Research has demonstrated that shortening this N-phenethyl chain, for instance by removing a single methylene (B1212753) group to create an N-benzyl derivative, leads to a significant (nearly 400-fold) decrease in binding affinity. mdpi.com

Derivatives such as ohmefentanyl (N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide) exhibit extreme potency and selectivity for the μ-opioid receptor. nih.gov The stereochemistry of these molecules plays a pivotal role in their receptor interaction. Studies on the eight optically active isomers of ohmefentanyl revealed vast differences in analgesic activity and receptor affinity, underscoring the high degree of stereospecificity required for potent μOR activation. nih.gov For instance, the (3R,4S,2'S)-(+)-cis isomer was found to be approximately 13,100 times more potent than morphine, and both it and the (3R,4S,2'R)-(-)-cis isomer showed the highest affinity and selectivity for the μ-opioid receptor. nih.gov This highlights that specific configurations at the piperidine and phenylethyl carbons are essential for optimal receptor binding and subsequent analgesic effects. nih.gov

| Compound | Modification | μOR Binding Affinity (IC50, nM) | Reference |

|---|---|---|---|

| Fentanyl | N-phenethyl group | ~1-2 (nanomolar range) | scispace.com |

| N-benzyl derivative (F03) | Shortened N-phenethyl chain | 489.7 | mdpi.com |

| Carfentanil (F15) | 4-carbomethoxy substitution | 0.19 | mdpi.com |

| Lofentanil (F16) | 4-carbomethoxy and 3-methyl substitution | 0.208 | mdpi.com |

Enzyme Modulation and Inhibition Pathways

While much of the research on this compound derivatives focuses on receptor interactions, some analogues have been shown to modulate enzyme activity. For example, Sah 58-035, a compound with a related N-[2-(4-methylphenyl)-1-phenylethyl]propanamide structure, is a well-known inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. nih.gov

In other research, derivatives have been investigated for different enzymatic targets. A study focusing on the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a key regulator of cell division, identified a family of triazoloquinazolinone-based compounds as inhibitors. nih.gov The lead compound in this series featured a phenylethyl group attached to the core structure, indicating the versatility of this moiety in interacting with diverse biological targets, including enzymes. nih.gov Research into compounds with similar structures has also pointed towards potential activity as enzyme inhibitors, which is a common mechanism for drug action. ontosight.aismolecule.com

Stereoselective Interactions with Biological Targets (e.g., Glutamate (B1630785) Transporters)

The stereochemistry of the this compound moiety is a critical determinant of its biological activity, a principle that extends beyond opioid receptors to other targets like neurotransmitter transporters. The (R)-configuration at the chiral center of the phenylethyl group has been described as pivotal for the biological activity of some derivatives. vulcanchem.com

A significant finding in this area is the discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1. acs.org This compound, which contains a structure related to this compound, acts as a potent and stereoselective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). acs.orgnih.gov In vitro studies using primary glial cultures and cells expressing EAAT2 demonstrated that (R)-AS-1 enhances the uptake of glutamate. nih.govuj.edu.pl This effect is highly stereoselective; the (R)-enantiomer is significantly more active than its (S)-counterpart. acs.org Molecular docking simulations have further supported this observation of a stereoselective modulatory effect. nih.gov The compound did not show activity at other glutamate transporters like EAAT1 and EAAT3, indicating a high degree of selectivity for EAAT2. nih.gov

This stereoselectivity is also the defining characteristic of the opioid receptor interactions mentioned previously, where specific enantiomers of ohmefentanyl are thousands of times more potent than others. nih.govnih.gov

Cellular Uptake and In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

The drug-like properties of this compound derivatives have been evaluated through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. nih.govsygnaturediscovery.com These assays are crucial for predicting a compound's pharmacokinetic behavior in vivo. sygnaturediscovery.com

For the selective EAAT2 modulator, (R)-AS-1, in vitro ADME-Tox studies revealed favorable drug-like properties. nih.gov The compound showed good permeability in the parallel artificial membrane permeability assay (PAMPA), which is predictive of passive absorption across membranes. nih.gov Furthermore, it displayed excellent metabolic stability when incubated with human liver microsomes (HLMs), suggesting it may have a lower clearance rate in the body. nih.gov The study also found that (R)-AS-1 did not significantly inhibit the activity of key cytochrome P450 enzymes, CYP3A4 and CYP2D6, reducing the likelihood of drug-drug interactions. nih.gov

Metabolic studies of fentanyl, which contains the N-phenyl-N-[1-(2-phenylethyl)piperidyl]propanamide structure, show that a primary metabolic pathway is N-dealkylation, which can occur on the phenylethyl side chain. nih.gov This process produces a secondary amine and phenylacetaldehyde, which is then oxidized to phenylacetic acid. nih.gov

Antimicrobial Action Mechanisms (e.g., against specific bacterial/fungal strains)

While the primary focus of research on this compound has been on its effects within the central nervous system, some derivatives have been noted for potential antimicrobial properties. Preliminary studies on related compounds suggest that this chemical scaffold may have a role in antimicrobial activity.

For instance, research on N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide indicates that derivatives of pyrrolidine (B122466) compounds often exhibit antimicrobial effects. smolecule.com Similarly, a thienopyrimidine compound incorporating an this compound moiety is suggested to possess potential antimicrobial activity against a range of pathogens. ontosight.ai Other related structures have also been explored for antimicrobial applications. However, detailed studies elucidating the specific mechanisms of antimicrobial action for this compound itself are not extensively documented. The proposed activity is often inferred from the broader class of compounds to which these derivatives belong. smolecule.com

Neurotransmitter System Modulation (e.g., Glutamate Uptake Enhancement)

A key biological activity of certain this compound derivatives is the modulation of neurotransmitter systems, specifically the glutamate system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is crucial for preventing excitotoxicity and maintaining normal neuronal function. nih.govnih.gov

As detailed in section 6.3, the compound (R)-AS-1, a derivative of this compound, has been identified as a selective positive allosteric modulator (PAM) of the glutamate transporter EAAT2. acs.orgnih.gov EAAT2 is an astrocytic transporter responsible for the majority (approximately 90%) of glutamate uptake in the brain. nih.gov By enhancing the function of EAAT2, (R)-AS-1 facilitates the removal of excess glutamate from the synapse. nih.govuj.edu.pl This mechanism is significant because the dysregulation of glutamate transport is implicated in numerous neurological disorders, including epilepsy. nih.govucl.ac.uk The ability to selectively enhance glutamate uptake via EAAT2 modulation represents a novel therapeutic strategy, and the stereoselective action of (R)-AS-1 underscores the precise structural requirements for this activity. nih.gov

Applications in Advanced Materials and Chemical Catalysis

Chiral Catalysis and Organocatalysis

The inherent chirality of N-(1-Phenylethyl)propanamide, derived from the 1-phenylethylamine (B125046) moiety, makes it a valuable scaffold in the realm of asymmetric synthesis. Its derivatives are strategically employed as ligands for metal catalysts or as organocatalysts themselves, influencing the stereochemical outcome of chemical reactions.

This compound Derivatives as Ligands or Auxiliaries

Derivatives of this compound are instrumental as chiral auxiliaries and ligands in asymmetric synthesis. cuni.czmdpi.com A notable example is (R)-3-(Diphenylphosphino)-N-(1-phenylethyl)propanamide, which has been synthesized and characterized for its potential use in catalysis. nih.gov The 1-phenylethyl group serves as a chiral directing group, which is crucial for inducing enantioselectivity in various chemical transformations. mdpi.comevitachem.com The synthesis of these chiral ligands often involves the reaction of (R)- or (S)-1-phenylethylamine with appropriate reagents to introduce desired functionalities. mdpi.commdpi.com For instance, chiral aminophosphines can be prepared from this compound derivatives, which can then be used to catalyze reactions like the double-Michael addition for the synthesis of nitrogen-containing heterocycles. nih.gov The structural framework of these ligands allows for the creation of a specific chiral environment around a metal center, thereby guiding the approach of reactants and favoring the formation of one enantiomer over the other.

Application in Asymmetric Reactions

The utility of this compound-based chiral ligands is demonstrated in their application in various asymmetric reactions. Chiral aminophosphines derived from this amide have been employed in the asymmetric double-Michael reaction to produce indolines with moderate asymmetric induction. nih.gov These catalysts facilitate the formation of new stereogenic centers with a controlled configuration. The development of such chiral catalysts is a significant area of research, as enantiomerically pure compounds are highly sought after, particularly in the pharmaceutical industry. nih.gov The design of these catalysts often aims to mimic the high selectivity of enzymes found in nature. nih.gov

Polymer Chemistry: Design and Utilization as Polymerization Initiators

In the field of polymer chemistry, derivatives of this compound have been specifically designed and utilized as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). consensus.appnih.gov These initiators allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. nih.gov

A study reported the synthesis of two novel ATRP initiators: 2-bromo-2-methyl-N-(1-phenyl-ethyl)propanamide and 2,2,2-trichloro-N-(1-phenylethyl)acetamide. consensus.app These compounds were used to initiate the polymerization of methyl methacrylate (B99206) (MMA) and acrylamide (B121943) (AAD). consensus.app The resulting polymers' molecular weights were determined by end-group analysis using ¹H-NMR. consensus.app For instance, the polymerization of MMA using 2,2,2-trichloro-N-(1-phenylethyl)acetamide as an initiator yielded poly(MMA) with number-average molecular weights (Mn) of 2333 and 3952 g/mol . consensus.app This demonstrates the effectiveness of these this compound-based initiators in controlling the polymerization process. The choice of initiator is crucial as it can influence the properties of the resulting polymer. mdpi.org

Intermediates in Fine Chemical Synthesis and Pharmaceutical Development

This compound and its analogs serve as crucial intermediates in the synthesis of a wide array of fine chemicals and pharmaceutically active compounds. ontosight.ai Their structural features, including the chiral center and the amide linkage, make them versatile building blocks for constructing more complex molecules. beilstein-journals.org

For example, derivatives of this compound are precursors in the synthesis of various biologically active compounds. smolecule.comvulcanchem.com The compound N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is a known byproduct in the synthesis of the potent opioid analgesic, fentanyl. caymanchem.comresearchgate.net Furthermore, modifications of the this compound structure have led to the development of compounds with significant analgesic activity. For instance, cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide is an extremely potent analgesic agent. nih.gov These examples highlight the importance of the this compound scaffold in medicinal chemistry and drug discovery.

Development of Chiral Derivatizing and Solvating Agents for Analytical Applications

The chiral nature of this compound has been exploited in the development of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) for analytical applications, particularly for the determination of enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comrsc.org

When a racemic mixture is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties, including distinct NMR spectra, which allows for the quantification of each enantiomer in the original mixture. rsc.org Similarly, chiral solvating agents form transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to the separation of their signals in the NMR spectrum. lookchem.comnih.gov For example, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide has been investigated as a potential CSA for the spectral resolution of enantiomers. nih.gov The ability to accurately determine enantiomeric excess is critical in many areas of chemistry, especially in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The chemical synthesis of amides is a cornerstone of organic and medicinal chemistry. nih.gov However, traditional methods often rely on stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation. nih.gov The future of N-(1-phenylethyl)propanamide synthesis lies in the development of more sustainable and efficient methodologies.

Emerging trends in green chemistry are increasingly being applied to amide bond formation. nih.gov These include:

Biocatalytic Approaches: Enzymes such as lipases and nitrile hydratases offer highly selective and environmentally benign routes to amide synthesis. nih.govresearchgate.netmanchester.ac.uk Future research will likely focus on identifying or engineering enzymes that can efficiently catalyze the formation of this compound and its derivatives under mild, aqueous conditions. researchgate.netmanchester.ac.uk The integration of chemo- and biocatalytic steps in one-pot syntheses is a particularly promising avenue for creating chiral amides with high efficiency. nih.govresearchgate.net

Catalytic Direct Amidation: The development of catalysts that can directly couple carboxylic acids and amines without the need for stoichiometric activating agents is a major goal. Research into novel catalysts, including those based on abundant and non-toxic metals, will be crucial for making the synthesis of this compound more atom-economical.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

Below is a table summarizing potential sustainable synthetic methods for this compound:

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases, nitrile hydratases) | High enantioselectivity for chiral synthesis, mild reaction conditions, reduced waste. nih.govresearchgate.netmanchester.ac.uk |

| Catalytic Direct Amidation | Direct coupling of carboxylic acids and amines | High atom economy, avoids stoichiometric activators, potential for greener catalysts. |

| Flow Chemistry | Continuous reaction processing | Improved process control, enhanced safety, scalability, and potential for higher yields. |

Exploration of New Biological Targets and Mechanistic Pathways for this compound Scaffolds

The this compound scaffold is a key component of highly potent opioid analgesics, such as fentanyl and its analogues. nih.govnih.govnih.govacs.org While the interaction of these compounds with opioid receptors is well-studied, future research is expected to explore new biological targets and mechanistic pathways for this versatile scaffold.

The structural features of this compound, including its chirality and potential for hydrogen bonding, make it an attractive candidate for interacting with a variety of biological macromolecules. nih.gov Emerging research directions include:

Targeting Other Receptor Systems: The phenylethylamine moiety is a common feature in molecules that interact with various receptors in the central nervous system. nih.govnih.gov Future studies could investigate the activity of this compound derivatives at other G-protein coupled receptors (GPCRs) or ion channels.

Enzyme Inhibition: The amide bond is a fundamental linkage in many biological molecules, and this compound derivatives could be designed to act as inhibitors of specific enzymes. Computational screening and high-throughput assays could be employed to identify novel enzyme targets.

Modulation of Protein-Protein Interactions: The this compound scaffold could serve as a starting point for the design of small molecules that modulate protein-protein interactions, which are implicated in a wide range of diseases.

A table of potential new biological targets for this compound scaffolds is presented below:

| Potential Biological Target | Rationale for Exploration |

| Non-opioid GPCRs | The phenylethylamine substructure is a known pharmacophore for various CNS receptors. nih.govnih.gov |

| Enzymes (e.g., proteases, kinases) | The amide functionality can mimic peptide bonds and interact with enzyme active sites. |

| Protein-Protein Interfaces | The scaffold can be elaborated to present functionalities that disrupt or stabilize protein complexes. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel molecules based on the this compound scaffold will be greatly enhanced by the integration of advanced computational and experimental methodologies. In silico methods are becoming increasingly powerful for predicting the properties and activities of new compounds, thereby reducing the time and cost of drug discovery and materials development. nih.gov

Key integrated approaches include:

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes and affinities of this compound derivatives to their biological targets. nih.gov This information can guide the design of more potent and selective compounds. Conformational analysis through computational methods can also provide insights into the bioactive shapes of these molecules. nih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

High-Throughput Screening (HTS): Experimental HTS techniques can be used to rapidly screen large libraries of this compound derivatives for activity against a variety of biological targets. The data generated from HTS can be used to train and validate computational models.

The following table outlines the synergy between computational and experimental methods:

| Methodology | Application in this compound Research |

| Computational Docking | Predicts binding poses and affinities to biological targets. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-target complex. |

| QSAR | Establishes relationships between chemical structure and biological activity. |

| High-Throughput Screening | Experimentally tests large libraries of compounds for activity. |

Design of this compound Scaffold-Based Functional Molecules

Beyond its applications in medicinal chemistry, the this compound scaffold can be incorporated into a variety of functional molecules. The inherent properties of the amide bond, such as its planarity and ability to form hydrogen bonds, make it a valuable component in the design of new materials and catalysts. nih.gov

Future research in this area may focus on:

Chiral Auxiliaries and Ligands: The chiral nature of this compound makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis or as a ligand in asymmetric catalysis. nih.gov

Self-Assembling Systems: The hydrogen bonding capabilities of the amide group can be exploited to create self-assembling systems, such as gels, liquid crystals, and supramolecular polymers.

Molecular Switches and Sensors: By incorporating photochromic or electroactive moieties, this compound derivatives could be designed to function as molecular switches or sensors.

Expanding Applications in Materials Science and Catalysis

The unique structural and chemical properties of the this compound scaffold suggest potential applications in the fields of materials science and catalysis.

Polymer Chemistry: Amide linkages are fundamental to many high-performance polymers, such as nylons and aramids. The incorporation of the chiral this compound unit into polymer backbones could lead to the development of new materials with interesting optical or mechanical properties.

Organocatalysis: Chiral amides have been shown to be effective organocatalysts for a variety of chemical transformations. researchgate.net Future research could explore the use of this compound and its derivatives as catalysts for asymmetric reactions, leveraging the chirality of the 1-phenylethyl group. nih.govresearchgate.net

Advanced Analytical Methodologies for Complex Mixture Profiling

The analysis of this compound and its derivatives, particularly in complex biological or environmental matrices, requires sophisticated analytical techniques. As the applications of this scaffold expand, so too will the need for advanced analytical methodologies.

Future trends in the analysis of this compound include:

Chiral Chromatography: Given the chirality of this compound, the development of highly efficient chiral stationary phases for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) will be crucial for the separation and quantification of its enantiomers. mdpi.comrsc.orgnih.govtcichemicals.comacs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the identification and quantification of this compound and its metabolites in complex mixtures. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide structural information for the unambiguous identification of unknown derivatives. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods, can be used to elucidate the structure and stereochemistry of this compound derivatives. nih.govresearchgate.net The use of chiral solvating agents in NMR can also aid in the determination of enantiomeric purity. rsc.org

A summary of advanced analytical techniques is provided in the table below:

| Analytical Technique | Application for this compound |

| Chiral HPLC/SFC | Separation and quantification of enantiomers. mdpi.comrsc.orgnih.govtcichemicals.comacs.org |

| LC-HRMS/MS | Identification and quantification in complex mixtures, structural elucidation. nih.govresearchgate.net |

| Advanced NMR Spectroscopy | Structural and stereochemical determination, enantiomeric purity analysis. nih.govrsc.orgresearchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-Phenylethyl)propanamide in academic research?

this compound is synthesized via microwave-assisted reactions or iodine-catalyzed dehydration. For example, microwave irradiation (250 W, 373 K) enables rapid coupling of 4-bromophenylmethylene Meldrum’s acid with 6-hydroxy-pyridin-4(3H)-one and (S)-1-phenylethylamine in 18 minutes . Alternatively, iodine-catalyzed dehydration of 1-phenylethanol with propanenitrile yields the compound at 90°C with 71% efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard, resolving dihedral angles (e.g., 88.37° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) . Crystallographic parameters (e.g., triclinic space group P1, a = 7.147 Å) are refined using software like SHELXL . NMR and mass spectrometry complement structural validation, with constraints on H-atom positions (e.g., Uiso(H) = 1.5×Ueq(C) for methyl groups) .

Advanced Research Questions

Q. What experimental variables influence the yield and purity of this compound during synthesis?

Key variables include:

Q. How are crystallographic disorders in this compound resolved during refinement?

Methyl group disorders (e.g., C21/H21A-C) are modeled using split occupancy (0.522:0.478) and constrained isotropic displacement parameters. Hydrogen atoms are geometrically positioned, with Uiso(H) = 1.2–1.5×Ueq of parent atoms .

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

Intermolecular N–H⋯O (2.83 Å) and O–H⋯N (2.64 Å) hydrogen bonds create 3D networks . π-π stacking between pyridinone and bromophenyl rings (3.776 Å centroid distance) further stabilizes the lattice .

Q. How can contradictions between spectroscopic and crystallographic data be reconciled?

For example, dynamic NMR signals (e.g., methyl rotation) may conflict with static X-ray models. Hybrid approaches—variable-temperature NMR and DFT calculations—correlate solution-state dynamics with solid-state structures .

Q. What computational methods are used to predict the reactivity or supramolecular assembly of this compound?

Density Functional Theory (DFT) optimizes molecular geometries and calculates Hirshfeld surfaces to map intermolecular interactions. Molecular docking predicts binding affinities for pharmacological studies .

Q. How is enantiomeric purity validated in chiral derivatives of this compound?

Chiral HPLC or polarimetry confirms enantiopurity. For example, (R)- and (S)-1-phenylethylamine derivatives exhibit distinct optical rotations and coupling constants in ¹H NMR (e.g., J = 6.8–7.2 Hz for diastereomers) .

Q. What spectroscopic techniques are critical for analyzing degradation products or byproducts?

High-resolution mass spectrometry (HRMS) identifies molecular fragments, while 2D NMR (COSY, HSQC) maps degradation pathways. IR spectroscopy tracks functional group changes (e.g., amide C=O at ~1650 cm⁻¹) .

Q. How does steric hindrance from the phenylethyl group influence reaction pathways?

The bulky phenylethyl substituent directs regioselectivity in nucleophilic attacks. For example, it favors para-substitution in electrophilic aromatic substitutions and stabilizes transition states via steric shielding .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 7.147 Å, b = 12.501 Å |

| Z | 2 |

| R-factor (R[F² > 2σ(F²)]) | 0.062 |

Table 2. Optimized Reaction Conditions for Synthesis

| Method | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Microwave-assisted | None | 373 K | 18 min | 85% |

| Iodine-catalyzed | I₂ | 363 K | 24 h | 71% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.